molecular formula C13H18N2O2 B5639436 1-[(2-nitrophenyl)methyl]azepane

1-[(2-nitrophenyl)methyl]azepane

Cat. No.: B5639436
M. Wt: 234.29 g/mol
InChI Key: GJENYKDLLKLFMN-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)azepane (CAS: 40832-88-0) is a heterocyclic compound featuring a seven-membered azepane ring substituted at the nitrogen atom with a 2-nitrophenyl group. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol (inferred from para-substituted analogs) . Key physicochemical properties include a calculated LogP of 3.56 and a polar surface area (PSA) of 49.06 Ų, indicating moderate lipophilicity and polarity .

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJENYKDLLKLFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-nitrophenyl)methyl]azepane can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzyl chloride with 1-aminoazepane in the presence of a base, such as sodium hydroxide. Another method includes the reduction of nitrobenzene with hydrogen gas over a palladium catalyst in the presence of 1-aminoazepane. These methods provide efficient routes to obtain the desired compound with high yields.

Chemical Reactions Analysis

1-[(2-Nitrophenyl)methyl]azepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using hydrogen gas and a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The nitro group can be reduced to an amine group using common reducing agents like hydrogen gas and palladium catalyst.

The major products formed from these reactions include amine derivatives and substituted aromatic compounds.

Scientific Research Applications

1-[(2-Nitrophenyl)methyl]azepane has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Materials Science: The compound’s unique chemical properties make it suitable for the development of new materials with specific functionalities.

    Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 1-[(2-nitrophenyl)methyl]azepane involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various biological targets. The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives that can modulate biological pathways .

Comparison with Similar Compounds

Nitro Position: Ortho vs. Para Substitution

Target Compound : 1-(2-Nitrophenyl)azepane

  • Substituent : 2-Nitro
  • Molecular Formula : C₁₂H₁₆N₂O₂
  • The electron-withdrawing nitro group may deactivate the phenyl ring, affecting electrophilic substitution reactivity .

Analog : 1-(4-Nitrophenyl)azepane (CAS: 13663-23-5)

  • Substituent : 4-Nitro
  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Key Features : Para-substitution allows resonance stabilization of the nitro group, enhancing electron withdrawal across the phenyl ring. This may improve stability in polar environments compared to the ortho isomer .

Comparison :

  • Steric Effects : Ortho-substitution introduces greater steric bulk near the azepane nitrogen.
  • Applications : Ortho-nitro derivatives may serve as photocages in nucleic acid studies (e.g., stabilizing DNA duplexes via steric effects) , while para isomers could be preferred in reactions requiring electronic modulation.

Halogenated Derivatives

Analog 1 : 1-(2-Chloro-4-Nitrophenyl)azepane (CAS: 1260897-00-4)

  • Substituents : 2-Chloro, 4-Nitro
  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Molecular Weight : 254.71 g/mol
  • Key Features : Chlorine at the 2-position adds steric bulk and electron withdrawal, while the 4-nitro group maintains resonance effects. This dual substitution may enhance binding to hydrophobic targets .

Analog 2 : 1-(2-Fluoro-4-Nitrophenyl)azepane (CAS: 250371-80-3)

  • Substituents : 2-Fluoro, 4-Nitro
  • Molecular Formula : C₁₂H₁₅FN₂O₂
  • Molecular Weight : 238.26 g/mol
  • Key Features : Fluorine’s electronegativity and small atomic radius reduce steric hindrance while increasing polarity. This compound may exhibit improved solubility compared to chloro analogs .

Comparison :

  • Halogen Effects : Chlorine increases lipophilicity (LogP ~4.0 estimated), whereas fluorine enhances polarity.
  • Applications : Chlorinated derivatives may be suited for CNS-targeting drugs due to blood-brain barrier penetration, while fluorinated analogs could optimize pharmacokinetics in aqueous environments .

Carbonyl-Linked Derivatives

Analog : 1-[(4-Chloro-3-Nitrophenyl)carbonyl]azepane

  • Substituents : 4-Chloro, 3-Nitro, Carbonyl
  • Molecular Formula : C₁₃H₁₅ClN₂O₃
  • Molecular Weight : 282.72 g/mol
  • Key Features: The carbonyl group replaces the methylene linker, increasing polarity (PSA ~70 Ų estimated) and enabling hydrogen bonding.

Comparison :

  • Linker Effects : Carbonyl groups enhance electronic conjugation but reduce flexibility compared to methylene linkers.
  • Reactivity : The carbonyl may participate in nucleophilic acyl substitution, broadening synthetic utility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) CAS Number
1-(2-Nitrophenyl)azepane 2-Nitro C₁₂H₁₆N₂O₂ 220.27 3.56 49.06 40832-88-0
1-(4-Nitrophenyl)azepane 4-Nitro C₁₂H₁₆N₂O₂ 220.27 - - 13663-23-5
1-(2-Chloro-4-Nitrophenyl)azepane 2-Chloro, 4-Nitro C₁₂H₁₅ClN₂O₂ 254.71 - - 1260897-00-4
1-(2-Fluoro-4-Nitrophenyl)azepane 2-Fluoro, 4-Nitro C₁₂H₁₅FN₂O₂ 238.26 - - 250371-80-3
1-[(4-Chloro-3-Nitrophenyl)carbonyl]azepane 4-Chloro, 3-Nitro, Carbonyl C₁₃H₁₅ClN₂O₃ 282.72 - - Not Provided

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